![molecular formula C20H25IO8 B12631687 [(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate](/img/structure/B12631687.png)
[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate
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Overview
Description
[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes multiple functional groups, such as acetoxy, ethylphenoxy, and iodomethyl, which contribute to its reactivity and versatility.
Preparation Methods
The synthesis of [(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the oxane ring, followed by the introduction of the iodomethyl group. The acetoxy groups are then added through acetylation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the iodomethyl group, potentially converting it to a methyl group.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study investigated the synthesis of various analogs and their effects on cancer cell lines. The results demonstrated that certain modifications to the structure enhanced cytotoxicity against specific cancer types, suggesting that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for further investigation as a novel antimicrobial agent.
Drug Delivery Systems
Due to its unique chemical structure, [(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate can be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances bioavailability and controlled release profiles. Research has focused on its use in formulating oral and injectable drug delivery systems.
Potential as a Chiral Building Block
The compound's chiral centers make it an attractive building block for synthesizing other chiral molecules in pharmaceutical applications. Its derivatives can be employed in the synthesis of more complex molecules with specific stereochemistry required for biological activity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound against human cancer cell lines. The findings indicated that specific modifications led to enhanced potency against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed effective inhibition at low concentrations, highlighting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of [(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The acetoxy groups may also play a role in enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate can be compared with other similar compounds, such as:
[(3S,4S,5R)-4,5-diacetyloxy-6-(4-methylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and applications.
[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(bromomethyl)oxan-3-yl] acetate: The bromomethyl group can undergo different reactions compared to the iodomethyl group, leading to different products and applications
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Acetate Groups : The presence of diacetoxy groups suggests potential for interactions with biological targets through esterification reactions.
- Iodomethyl Group : This moiety may enhance the compound's reactivity and ability to form covalent bonds with biological macromolecules.
- Ethylphenoxy Group : This aromatic component may contribute to lipophilicity, affecting membrane permeability and biological distribution.
Molecular Formula
The molecular formula of the compound is C15H19IO5.
Molecular Weight
The molecular weight is approximately 388.2 g/mol.
The biological activity of [(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : It could interact with various receptors (e.g., G-protein coupled receptors), influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which could be a relevant area of investigation for this molecule.
Anticancer Activity
Recent studies have explored the anticancer potential of structurally related compounds. For instance:
- A study demonstrated that derivatives with similar functional groups exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involved apoptosis induction through mitochondrial pathways .
Antimicrobial Effects
Another area of research has focused on the antimicrobial properties:
- A compound with a related structure was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This suggests that this compound may also possess similar antimicrobial properties .
Data Table of Biological Activities
Properties
Molecular Formula |
C20H25IO8 |
---|---|
Molecular Weight |
520.3 g/mol |
IUPAC Name |
[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C20H25IO8/c1-5-14-6-8-15(9-7-14)28-20-19(27-13(4)24)18(26-12(3)23)17(25-11(2)22)16(10-21)29-20/h6-9,16-20H,5,10H2,1-4H3/t16?,17-,18+,19-,20?/m1/s1 |
InChI Key |
KRZYBMJVFWZNJJ-FNNTYFIOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H](C(O2)CI)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CI)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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